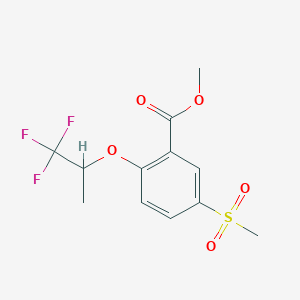

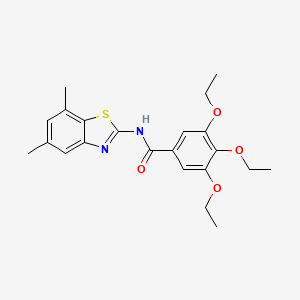

5-Methylsulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)benzoic acid methyl ester

説明

5-Methylsulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)benzoic acid methyl ester is a chemical compound with the CAS Number: 845617-19-8 . It has a molecular weight of 326.29 . The compound is solid in physical form .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .科学的研究の応用

Synthetic Methodologies and Chemical Properties

The development and synthesis of compounds with sulfonyl and trifluoromethyl groups are of significant interest due to their utility in various chemical transformations. For instance, the synthesis of sulfonyl-bridged oligo(benzoic acid)s from corresponding triflate esters demonstrates the utility of sulfonyl groups in constructing complex structures with potential applications in metal extraction and supramolecular chemistry (Naoya Morohashi et al., 2014). These compounds exhibit high extractability towards lanthanoid ions, suggesting applications in the separation and purification of rare earth metals.

Catalysis and Chemical Transformations

Triflates and other sulfonyl-containing compounds play a crucial role in catalysis, particularly in facilitating reactions under mild conditions. For example, the use of triflic acid catalyzes the alkylation of benzene with cyclic ethers, leading to a range of alkylated products. This showcases the potential of triflates in synthetic organic chemistry, especially in Friedel–Crafts-type reactions (Á. Molnár et al., 2003).

Pharmaceutical Applications and Molecular Design

Sulfonamides and their derivatives are explored for their pharmacological potential. The design and synthesis of heteroaryl sulfonamides as EP1 receptor selective antagonists demonstrate the importance of sulfonyl groups in medicinal chemistry. These compounds exhibit optimized antagonist activity, highlighting their potential in drug discovery and development (A. Naganawa et al., 2006).

Polymer Science and Material Chemistry

In the realm of materials science, the synthesis and characterization of novel sulfonated thin-film composite nanofiltration membranes show the utility of sulfonyl groups in enhancing membrane properties. These membranes demonstrate improved water flux and dye rejection capabilities, suggesting applications in water purification and treatment of dye solutions (Yang Liu et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .

特性

IUPAC Name |

methyl 5-methylsulfonyl-2-(1,1,1-trifluoropropan-2-yloxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O5S/c1-7(12(13,14)15)20-10-5-4-8(21(3,17)18)6-9(10)11(16)19-2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJQZAHQFKJQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylsulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)benzoic acid methyl ester | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2845855.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate](/img/structure/B2845868.png)

![4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2845875.png)

![5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2845877.png)